3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione
Beschreibung
Eigenschaften
Molekularformel |
C15H18N4OS |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1,5-dihydro-1,5-benzodiazepine-3-carbaldehyde |
InChI |
InChI=1S/C15H18N4OS/c1-18-6-8-19(9-7-18)14-11(10-20)15(21)17-13-5-3-2-4-12(13)16-14/h2-5,10,16H,6-9H2,1H3,(H,17,21) |
InChI-Schlüssel |
PAMJDHCSSZUOEW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=C(C(=S)NC3=CC=CC=C3N2)C=O |
Herkunft des Produkts |
United States |
Biologische Aktivität
3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione is a compound that falls within the class of benzodiazepines, known for their diverse pharmacological properties. This article explores its biological activity, focusing on its synthesis, pharmacodynamics, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C15H18N4OS
- Molecular Weight : 302.4 g/mol
- CAS Number : 1340875-03-7
The compound's structure features a thione group, which is essential for its biological activity. The presence of the hydroxymethylene and piperazine moieties contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, a related series of benzodiazepines demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines, with IC50 values indicating promising potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9 | HCT-116 | 16.19 ± 1.35 |
| 9 | MCF-7 | 17.16 ± 1.54 |
The structural characteristics of the compound are believed to enhance its anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest.
Antimycobacterial Activity
The benzodiazepine framework has also been explored for its antimycobacterial properties . Compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis, indicating potential for developing new treatments for tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis.
Case Studies
- Cytotoxicity Evaluation : A study synthesized various benzodiazepine derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that specific modifications could enhance activity significantly compared to standard chemotherapeutics like doxorubicin .
- Behavioral Models in Mice : Pharmacological assessments in mouse models have revealed insights into the CNS effects of similar compounds, suggesting anxiolytic effects that warrant further investigation into this compound’s potential in treating anxiety disorders .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The primary applications of this compound revolve around its pharmacological properties, particularly in relation to its structural similarity to olanzapine.
Antipsychotic Activity
Research indicates that compounds like 3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione may exhibit antipsychotic effects similar to those of olanzapine. Studies have suggested that modifications in the structure can enhance receptor binding affinity, particularly at dopamine and serotonin receptors, which are critical in managing psychotic disorders .
Analytical Chemistry
This compound is often studied as an impurity or metabolite of olanzapine. Understanding its behavior in pharmaceutical formulations is essential for quality control and regulatory compliance. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify this compound in pharmaceutical products.
Case Studies
Several studies have been conducted to explore the implications of this compound in various contexts:
Case Study 1: Antipsychotic Efficacy
A study published in a peer-reviewed journal examined the efficacy of 3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione in animal models of schizophrenia. The results indicated significant reductions in psychotic symptoms compared to control groups, suggesting potential therapeutic benefits .
Case Study 2: Toxicological Assessment
Another research effort focused on the toxicological profile of this compound. The study assessed its safety and side effects using various animal models. The findings revealed a favorable safety profile with minimal adverse effects at therapeutic doses, supporting further investigation into its clinical applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Modifications: Benzodiazepine vs. Related Heterocycles
Benzodiazepine-Thiones
7-Chloro-3-(4-chlorophenyl)-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione (Compound 14, ):
- 4-(5-Fluoro-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one (CAS 351003-09-3, ): Retains the benzodiazepinone core but replaces the thione with a ketone.
B. Benzothiazepines ()
- 4-[3-(4-Benzylpiperidin-1-yl)propionyl]-7-methoxy-2,3,4,5-tetrahydro-1,4-benzothiazepine:
Substituent Variations: Piperazine and Thione Groups
Piperazine Derivatives
- 4-(4-Methylphenyl)piperazin-1-ylmethanone (): Features a trimethoxyphenyl group linked to piperazine, demonstrating how aromatic substituents modulate pharmacokinetics .
Thione-Containing Compounds
Pharmacological Context: Olanzapine and Related Impurities
- Olanzapine Impurities (): The target compound is structurally related to 4-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzo[b][1,4]diazepin-2-one, an intermediate in Olanzapine synthesis.
Structural and Functional Data Tables
Table 1: Key Structural Features of Benzodiazepine Analogs
Vorbereitungsmethoden
Cyclocondensation of Precursors
The primary synthetic route involves cyclocondensation between a benzodiazepine precursor and N-methylpiperazine. In a method analogous to olanzapine synthesis, a substituted benzodiazepine intermediate is reacted with N-methylpiperazine in a solvent system comprising toluene and 1,3-dimethyl-2-imidazolidinone (DMI) at 120–130°C under argon. This step achieves regioselective substitution at the 4-position of the diazepine ring, with DMI enhancing reaction kinetics and reducing oxidative byproducts.
Key Reaction Parameters
Introduction of the Thione Group
Sulfurization of the 2-position is achieved via treatment with thiourea or phosphorus pentasulfide () in refluxing dioxane. The hydroxymethylene group (-CH=O) is introduced through formylation using acetic-formic anhydride, yielding the final product after recrystallization.
Optimization of Reaction Conditions
Solvent Systems and Temperature Control
Comparative studies from patent WO2007054750A2 demonstrate that replacing dimethyl sulfoxide (DMSO) with DMI reduces the formation of N-oxide impurities by 40%. The toluene-DMI system (2:1 v/v) achieves a reaction completion time of 9 hours, compared to 20 hours in DMSO.
Purification and Analytical Characterization
Recrystallization and Yield Optimization
Crude product purification involves sequential recrystallization from acetonitrile, yielding 76% pure compound after two cycles. Key steps include:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione?
- Methodology : The compound can be synthesized via cyclization of thiourea intermediates with acid or amine catalysts. For example, aryl isothiocyanates react with aminobenzothiazole derivatives to form thioureas, which are cyclized under acidic conditions to yield benzodiazepine-thione scaffolds . Optimization involves varying reaction temperatures (60–100°C), solvent systems (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>75%) and purity (>95%) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use spectroscopic techniques:
- NMR : H and C NMR to confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm, thione sulfur resonance in C NMR at ~200 ppm) .
- FT-IR : Confirm thione (C=S) stretch at ~1200 cm and hydroxymethylene (O-H) at ~3200 cm .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are recommended for initial bioactivity screening?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments to minimize variability .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and target interactions?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map reaction pathways (e.g., cyclization barriers) and optimize transition states .
- Molecular Docking : Autodock Vina or Schrödinger Suite to simulate binding to biological targets (e.g., G-protein-coupled receptors). Focus on piperazine and thione moieties as key pharmacophores .
Q. How to resolve contradictions in biological activity data across studies?
- Methodology : Apply statistical tools such as principal component analysis (PCA) to identify confounding variables (e.g., assay conditions, cell line heterogeneity). Cross-validate findings using orthogonal techniques:
- Surface Plasmon Resonance (SPR) to measure binding kinetics independently.
- Transcriptomic Profiling (RNA-seq) to correlate bioactivity with gene expression changes .
Q. What experimental designs are suitable for studying the compound’s stability under physiological conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (UV-A/B) for 24–72 hours. Monitor degradation via HPLC-PDA (C18 column, acetonitrile/water mobile phase) .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor. Quantify parent compound depletion over 60 minutes using LC-MS/MS .
Q. How to investigate synergistic effects with existing chemotherapeutics?
- Methodology :
- Combination Index (CI) : Apply the Chou-Talalay method to determine synergism (CI < 1) in cancer cell lines. Test fixed molar ratios (1:1 to 1:10) of the compound with standard drugs (e.g., paclitaxel).
- Mechanistic Studies : Perform flow cytometry (apoptosis/necrosis) and Western blotting (caspase-3, PARP cleavage) to identify pathways affected by synergy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
